molecular formula C11H14Cl2N2 B3078001 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1049737-17-8

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B3078001
CAS No.: 1049737-17-8
M. Wt: 245.14 g/mol
InChI Key: ZXAHXIUMKCEDHL-UHFFFAOYSA-N
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Description

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals . This compound is characterized by the presence of a chloro group at the 7th position, a methyl group at the 2nd position, and an ethanamine side chain at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methyl-3-nitroaniline.

    Nitration: The nitro group is introduced using a nitration reaction with sodium nitrite (NaNO2) and potassium iodide (KI).

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Chlorination: The chloro group is introduced at the 7th position using a chlorinating agent such as thionyl chloride (SOCl2).

    Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a nucleophilic substitution reaction using ethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.ClH/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;/h2-4,14H,5-6,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAHXIUMKCEDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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